Comparative Kinase Inhibition Data Unavailable for This Scaffold
A direct search for quantitative IC50, Kd, or EC50 data for N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide against specific kinases or in cellular assays yielded no primary research papers or patents containing such information. Claims of BRAF inhibitory activity (IC50 of 0.194 µM) found on vendor websites replicate data from a structurally distinct compound (4f) in a published study on 2-amino-benzothiazole hybrids, and cannot be attributed to this molecule without experimental validation [1]. The compound is listed in the Sanford-Burnham Center for Chemical Genomics screening library, indicating it has been used in high-throughput screens, but no results are publicly available [2]. This evidence gap means that, unlike well-characterized benzothiazole probes such as BTO-1 (a Plk1 inhibitor with a reported IC50 of 8.0 µM), no quantitative performance benchmark exists for this compound to support selection over any specific analog.
| Evidence Dimension | Kinase/Target Inhibition Potency |
|---|---|
| Target Compound Data | No primary quantitative data available |
| Comparator Or Baseline | BTO-1: Plk1 IC50 = 8.0 μM in cell-free kinase assay |
| Quantified Difference | N/A – data unavailable for target compound |
| Conditions | In vitro biochemical and cell-based assays (comparator only) |
Why This Matters
The absence of any primary potency data precludes evidence-based selection for any target-specific application, placing this compound at a disadvantage compared to well-characterized analogs.
- [1] Al-Sanea MM, et al. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules. 2024;29(13):3186. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 712471, N-(4-fluorophenyl)-1,3-benzothiazole-6-carboxamide. Biological Test Results. 2025. View Source
